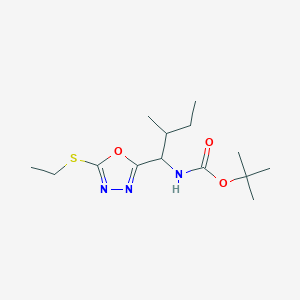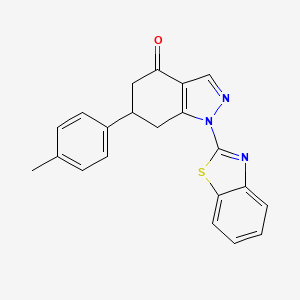
Tert-butyl (1-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-2-methylbutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl carbamate , has the chemical formula C₅H₁₁NO₂ . It is an organic compound with the IUPAC name 1-(tert-butylcarbamoyl)-5-(ethylthio)-1,3,4-oxadiazole-2-methylbutane . This compound features a tert-butyl group (t-Bu) and an oxadiazole ring.
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid. The reaction proceeds as follows:
tert-butyl isocyanate+5-(ethylthio)-1,3,4-oxadiazole-2-carboxylic acid→tert-butyl carbamate
Industrial Production:: While there isn’t extensive information on large-scale industrial production, tert-butyl carbamate can be synthesized in the laboratory using standard organic synthesis techniques .
Chemical Reactions Analysis
Reactivity:: Tert-butyl carbamate can undergo various reactions, including:
Hydrolysis: Cleavage of the carbamate ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions at the carbamate nitrogen.
Amidation: Formation of amides via reaction with amines.
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Substitution: Nucleophiles (e.g., amines, thiols).
Amidation: Amines (e.g., ammonia, primary amines).
Esterification: Alcohols (e.g., methanol, ethanol).
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl carbamate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.
Materials Science: Incorporation into polymers or materials.
Mechanism of Action
The exact mechanism of action for tert-butyl carbamate’s effects remains an area of ongoing research. It may interact with biological targets or participate in metabolic pathways.
Comparison with Similar Compounds
While tert-butyl carbamate is unique due to its oxadiazole ring and tert-butyl group, other related compounds include:
Tert-butyl isocyanate: A precursor for tert-butyl carbamate.
Ethylthio-1,3,4-oxadiazole: A related heterocyclic compound.
Properties
Molecular Formula |
C14H25N3O3S |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate |
InChI |
InChI=1S/C14H25N3O3S/c1-7-9(3)10(15-12(18)20-14(4,5)6)11-16-17-13(19-11)21-8-2/h9-10H,7-8H2,1-6H3,(H,15,18) |
InChI Key |
GJWKEFORDURVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NN=C(O1)SCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxy-3-{[(3-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11458914.png)
![7-(3-Bromo-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11458923.png)
![5-(4-butoxyphenyl)-12,12-dimethyl-3-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11458931.png)
![7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11458940.png)


![Ethyl 4-(3-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458963.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B11458970.png)
![Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11458974.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11458981.png)
![3-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11458982.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11458987.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B11458988.png)

